3-(2-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(2-chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole core fused with a thione group. Its structure includes:
- A 2-chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- A Schiff base (benzylideneamino) substituent at position 4, derived from 2-hydroxy-3-methoxybenzaldehyde. This moiety introduces hydrogen-bonding capability (via the hydroxyl group) and electron-donating methoxy functionality.
Properties
CAS No. |
478253-84-8 |
|---|---|
Molecular Formula |
C16H13ClN4O2S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-13-8-4-5-10(14(13)22)9-18-21-15(19-20-16(21)24)11-6-2-3-7-12(11)17/h2-9,22H,1H3,(H,20,24)/b18-9+ |
InChI Key |
SXANHRBZMFOPRC-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazole-Thione Derivatives
The table below highlights key structural differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br, F) on the phenyl ring enhance electrophilic substitution resistance but may reduce solubility.
Synthetic Efficiency: Microwave-assisted synthesis (e.g., compounds 6a–m ) reduces reaction times (<5 hours) compared to conventional reflux (overnight) .
Physicochemical Properties
Spectral Data Comparison:
IR Spectroscopy :
<sup>1</sup>H NMR :
Crystallographic and Stability Considerations
- Crystal Packing : Schiff base triazole-thiones (e.g., ) often form intramolecular H-bonds between thione S and hydroxyl O, stabilizing the structure. The target compound’s 2-hydroxy group may promote similar interactions.
- Thermal Stability : Bulky substituents (e.g., tert-butyl in ) increase melting points (>170°C), whereas halogenated derivatives (e.g., 6k ) melt at lower temperatures (~179°C).
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